(3-Chlorobenzyl)isobutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBVCHOAXAJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405940 | |
| Record name | (3-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-64-5 | |
| Record name | (3-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization Techniques in 3 Chlorobenzyl Isobutylamine Research
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopy is indispensable for determining the molecular structure of (3-Chlorobenzyl)isobutylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to build a complete structural profile.
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural evidence.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons of the chlorobenzyl ring, the benzylic methylene (B1212753) protons, the isobutyl group protons, and the amine proton. The aromatic region (typically δ 7.0-7.4 ppm) would show a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen would appear as a singlet or a doublet if coupled to the amine proton. The protons of the isobutyl group would be visible as a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen. The amine (NH) proton signal is often broad and its chemical shift is concentration-dependent. units.it
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon atom in the molecule. The aromatic carbons of the 3-chlorobenzyl group would resonate in the downfield region (δ 125-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic shift around δ 134 ppm. The benzylic carbon signal would appear around δ 50-60 ppm. The carbons of the isobutyl group would be found in the aliphatic region (δ 20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H (4H) | ~7.2-7.4 (m) | ~126-130 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₂ | - | ~140 |
| Benzylic CH₂ | ~3.7 (s) | ~54 |
| Isobutyl N-CH₂ | ~2.5 (d) | ~58 |
| Isobutyl CH | ~1.8 (m) | ~28 |
| Isobutyl CH₃ (x2) | ~0.9 (d) | ~20 |
| Amine N-H | Variable (broad s) | - |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, two primary α-cleavage pathways are possible:
Cleavage of the bond between the benzylic carbon and the aromatic ring is less favored.
Cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable 3-chlorobenzyl cation. This fragment is often the base peak in the spectrum.
Cleavage of the bond between the nitrogen and the isobutyl group's methylene carbon, leading to the loss of an isobutyl radical.
The most prominent fragmentation is the formation of the 3-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125/127 due to the isotopic abundance of chlorine (³⁵Cl/³⁷Cl). This cation can further fragment by losing a chlorine radical or HCl. Another significant fragment would arise from the loss of the propyl group from the isobutyl moiety, resulting in an ion at m/z 140/142 .
Table 2: Expected Mass Fragments for this compound in EI-MS
| m/z (³⁵Cl/³⁷Cl) | Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 197/199 | [C₁₁H₁₆ClN]⁺˙ | Molecular Ion (M⁺˙) |
| 182/184 | [C₁₀H₁₃ClN]⁺˙ | Loss of •CH₃ |
| 140/142 | [C₈H₁₁ClN]⁺ | Loss of •C₃H₇ (α-cleavage) |
| 125/127 | [C₇H₆Cl]⁺ | Formation of 3-chlorobenzyl cation (α-cleavage) |
| 90 | [C₇H₆]⁺ | Loss of •Cl from 3-chlorobenzyl cation |
IR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A medium-to-weak band around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations from the isobutyl and benzylic groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches are found just above 3000 cm⁻¹. Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. nih.govthermofisher.com
UV-Vis Spectroscopy: This method provides information about conjugated systems. The chromophore in this compound is the 3-chlorophenyl group. Substituted benzene rings typically exhibit two primary absorption bands (π→π* transitions). For a chlorosubstituted benzene, a strong primary band (E-band) is expected near 210-220 nm and a weaker secondary band (B-band) with fine structure can be observed around 260-280 nm. msu.eduresearchgate.net The exact position and intensity of these absorptions can be influenced by the solvent used.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from starting materials, byproducts, or degradation products, and for quantifying its purity.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for its analysis. beilstein-journals.org In this setup, a nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and provide a source of protons for mass spectrometry detection. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the chlorophenyl chromophore absorbs, such as 220 nm or 265 nm.
Table 3: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
| Injection Volume | 10 µL |
GC is suitable for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. A common column for amine analysis is a low-to-mid polarity fused silica (B1680970) capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5ms). researchgate.netresearchgate.net A temperature gradient program is used to elute the compound.
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As the compound elutes from the GC column, it is directly introduced into the MS, which provides a mass spectrum that can be used to confirm its identity by matching it with the known fragmentation pattern. mdpi.com Care must be taken during GC analysis as primary and secondary amines can sometimes interact with the injection port or column, leading to peak tailing or the formation of artifacts. nih.gov
Table 4: Typical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. nih.govscielo.org.mx In this method, a crystalline sample is irradiated with a beam of monochromatic X-rays. The regular, repeating arrangement of atoms in the crystal lattice causes the X-rays to be scattered in specific directions, creating a unique diffraction pattern of constructive interference spots. wikipedia.org Analysis of the positions and intensities of these diffracted spots allows for the precise determination of the crystal's unit cell dimensions, its symmetry (space group), and the exact three-dimensional coordinates of every atom within the molecule. rcsb.orgresearchgate.net
For this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure. This analysis would confirm the connectivity of the atoms, including the substitution pattern on the benzene ring (the chlorine atom at the meta position) and the linkage of the isobutyl group to the benzylamine (B48309) nitrogen. Furthermore, XRD reveals detailed conformational information, such as the torsion angles defining the spatial relationship between the chlorobenzyl and isobutyl moieties, and precise bond lengths and angles. epa.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the solid state. sigmaaldrich.com
Table 1: Example of Crystal Data and Structure Refinement Parameters from an XRD Experiment This table is illustrative and does not represent published data for this compound.
| Parameter | Description | Example Value |
|---|---|---|
| Empirical formula | The simplest whole-number ratio of atoms in the compound. | C₁₁H₁₆ClN |
| Formula weight | The mass of one mole of the compound. | 197.70 g/mol |
| Crystal system | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space group | The specific symmetry group of the crystal. | P2₁/c |
| Unit cell dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 5.9 Å, c = 18.2 Å, β = 95.5° |
| Volume | The volume of the unit cell. | 1080 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated density | The theoretical density of the crystal. | 1.215 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Thermal Analysis Techniques for Stability Studies
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. google.com These methods are essential for investigating the thermal stability of compounds like this compound, providing information on decomposition, phase transitions, and other temperature-induced changes.
Thermogravimetric Analysis (TGA) provides a quantitative measure of the mass change of a material as a function of temperature or time. google.com The instrument consists of a high-precision balance with a sample pan located inside a furnace. During an experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material decomposes or loses volatile components. google.com
A TGA study of this compound would be used to determine its thermal stability. A thermally stable compound will show a flat, horizontal baseline with no mass loss until the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's stability. The TGA curve can also reveal the presence of residual solvents or moisture, which would be lost at lower temperatures (typically below 150°C), and can quantify the non-volatile content (ash) if heated to very high temperatures. researchgate.net Although TGA is a standard characterization technique, specific TGA data for this compound are not found in the surveyed scientific literature.
Table 2: Illustrative Data Obtainable from a TGA Experiment This table is illustrative and does not represent published data for this compound.
| Observation | Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|---|
| Initial Mass | 30 | 0 | Start of the experiment. |
| No significant change | 30 - 220 | < 0.5% | Compound is thermally stable in this range. |
| Decomposition Onset | ~225 | - | Temperature at which decomposition begins. |
| Major Mass Loss Step | 225 - 350 | ~99% | Primary decomposition of the molecule. |
| Final Residue | > 350 | ~0.5% | Minimal non-volatile residue. |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. google.com The output is a DSC thermogram, which plots heat flow against temperature. Endothermic events (heat absorption), like melting, appear as peaks, while exothermic events (heat release), like crystallization, appear as valleys. mdpi.com
For this compound, DSC analysis would be instrumental in identifying its melting point, which is a fundamental physical property and an indicator of purity. A sharp melting peak suggests a highly crystalline and pure compound. The enthalpy of fusion (the area under the melting peak) can also be calculated, providing information about the crystal lattice energy. If the compound were amorphous, DSC could detect its glass transition temperature (Tg), which is critical for understanding the stability of non-crystalline solids. While invaluable for characterization, specific DSC thermograms for this compound are not available in the reviewed literature.
Table 3: Example of Thermal Events Detected by DSC This table is illustrative and does not represent published data for this compound.
| Thermal Event | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
|---|---|---|---|
| Melting (Endotherm) | 185.5 | 110.2 | Melting point of the crystalline form of the compound. |
| Crystallization (Exotherm) | 120.8 | -85.4 | Observed upon cooling from the melt, indicating recrystallization. |
| Decomposition (Exo- or Endotherm) | > 230 | N/A | Onset of thermal decomposition, often seen as an irregular peak at higher temperatures. |
Non Pharmacological Applications and Broader Industrial Relevance
Role as a Chemical Research Material and Laboratory Reagent
(3-Chlorobenzyl)isobutylamine is primarily utilized as a research chemical and a laboratory reagent. Its availability from commercial suppliers facilitates its use in a wide range of chemical studies. calpaclab.com As a substituted secondary amine, it can participate in numerous chemical transformations. For instance, the amine group can undergo reactions such as N-alkylation, acylation, and condensation. The presence of a chlorine atom on the benzyl (B1604629) ring also allows for nucleophilic substitution reactions.
The compound's precursors, 3-chlorobenzaldehyde (B42229) and isobutylamine (B53898), are themselves common laboratory reagents. They are often used together to synthesize Schiff bases, which serve as intermediates for more complex molecules. researchgate.net The study of reactions involving this compound and its analogues contributes to a deeper understanding of the reactivity and properties of substituted benzylamines, a crucial class of compounds in organic chemistry. wikipedia.org
Use as an Intermediate in the Synthesis of Non-Pharmaceutical Organic Compounds
The structure of this compound makes it a useful intermediate in the synthesis of various non-pharmaceutical organic compounds. Substituted benzylamines are recognized as essential building blocks for a diverse range of chemicals. frontiersin.org The "3-chlorobenzyl" and "isobutyl" components can be incorporated into larger, more complex molecular frameworks.
One notable application is in the synthesis of heterocyclic compounds. For example, the reaction of 3-chlorobenzylamine (B151487) with other reagents is used to create triazole derivatives, such as 1′-(3-Chlorobenzyl)-1H′-lup-2-eno-[2,3-d]- Current time information in Bangalore, IN.scispace.comnih.gov-triazole-28-oic Acid. mdpi.com Similarly, the condensation of 3-chlorobenzaldehyde with isobutylamine forms an intermediate Schiff base that can be cyclized with thiosemicarbazide (B42300) to produce antifungal triazole compounds like 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. Benzylamines are also key precursors in the synthesis of isoquinolines. wikipedia.org These examples highlight the role of the (3-chlorobenzyl)amine scaffold in constructing molecules with specific functionalities.
| Starting Material(s) | Reaction Type | Final Compound Class | Example Product | Reference |
|---|---|---|---|---|
| 3-Chlorobenzylamine, Betulonic acid, 4-Nitrophenyl azide | Cycloaddition | Triazole Derivatives | 1′-(3-Chlorobenzyl)-1H′-lup-2-eno-[2,3-d]- Current time information in Bangalore, IN.scispace.comnih.gov-triazole-28-oic Acid | mdpi.com |
| 3-Chlorobenzaldehyde, Isobutylamine, Thiosemicarbazide | Condensation/Cyclization | Triazole-thiol Derivatives | 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol | |
| Benzylamine (B48309), Glyoxal acetal | Pomeranz–Fritsch reaction | Isoquinolines | Substituted Isoquinolines | wikipedia.org |
Potential in Materials Science and Functional Chemical Systems
The broader class of benzylamines, to which this compound belongs, shows significant potential in materials science and the development of functional chemical systems. Substituted benzylamines are considered essential building blocks for the synthesis of polymers. frontiersin.org
Recent research has explored the use of benzylamines in creating complex functional molecules. For instance, they are used in catalytic systems for generating persistent α-amino radicals, which can then be used to form α-branched benzyl alkylamines and nitrogen-containing heterocyclic compounds. chinesechemsoc.org This provides a method for constructing novel molecular architectures with potential applications in functional materials. Furthermore, benzylamines have been used in the synthesis of N-substituted trichloroacetamides, which can be subsequently converted into polyurethanes, demonstrating a direct link to polymer chemistry. acs.org The specific substitution pattern of this compound, with its chloro- and isobutyl- groups, could be leveraged to fine-tune the properties of such materials, influencing factors like solubility, thermal stability, and reactivity.
Applications in Agrochemical and Dye Synthesis
As a member of the N-substituted amine and benzylamine class, this compound falls into a category of compounds widely used as intermediates in the synthesis of agrochemicals and dyes. atamanchemicals.com
Agrochemicals: Substituted benzylamines are crucial intermediates for a variety of agrochemicals. frontiersin.orgresearchgate.net For instance, Isopropyl N-(3-chlorophenyl)carbamate (CIPC) is a known herbicide and plant growth regulator, highlighting the utility of the 3-chlorophenyl moiety in this field. epa.gov The structural similarity suggests that this compound could serve as a precursor or analogue in the development of new agrochemical agents.
Dye Synthesis: Benzylamines are extensively used as precursors for synthetic dyes. cas.cn They can undergo oxidative coupling reactions to form triarylmethanes, which are then converted into blue dyes. scispace.comnih.govacs.org Benzylamines are also used to create substituted BODIPY (boron dipyrromethene) dyes, which are known for their desirable photophysical properties and are used as fluorescent probes in bioimaging. ntu.ac.uk While direct use of this compound in commercial dye synthesis is not prominently documented, its classification as a benzylamine places it within this important application area. atamanchemicals.com
| Application Area | Role of Benzylamine | Example Product Class | Reference |
|---|---|---|---|
| Agrochemicals | Synthetic Intermediate | Herbicides (e.g., Carbamates) | epa.gov |
| Dye Synthesis | Precursor | Triarylmethane Dyes | scispace.comnih.govacs.org |
| Dye Synthesis | Precursor | BODIPY Dyes | ntu.ac.uk |
| Polymers | Building Block | Polyurethanes | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
